molecular formula C8H10ClN5 B14176160 (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B14176160
M. Wt: 211.65 g/mol
InChI Key: LKAPXPOKCIPENX-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base like potassium hydroxide in a solvent such as PEG-400. This is followed by a reaction with 1H-benzimidazol-2-amine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ green solvents and catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrimidine oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of V600EBRAF, a protein kinase involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its dual imidazole and pyrimidine rings, which confer a broad range of reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride, with the chemical formula C8H10ClN5 and CAS Number 72211687, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Weight : 195.65 g/mol
  • Molecular Formula : C8H10ClN5
  • CAS Number : 72211687

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific kinases, which are critical in cell signaling pathways related to cancer and other diseases. The imidazole and pyrimidine moieties contribute to its ability to bind to these targets effectively.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against a panel of human tumor cell lines, showing IC50 values indicating potent cytotoxicity. In particular, it demonstrated efficacy against ovarian cancer cell lines with IC50 values as low as 2.76 µM .
Cell LineIC50 (µM)
Ovarian (OVXF 899)2.76
Prostate (PRXF 22Rv1)9.27

The compound's mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth and survival. Specifically, it may inhibit the activity of kinases involved in cell proliferation and survival.

Study 1: Efficacy Against Cancer Cell Lines

In a study published in MDPI, researchers evaluated the compound against various cancer cell lines, including colon and breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in malignant cells .

Study 2: Selectivity and Safety Profile

Another study assessed the selectivity of this compound against non-cancerous cells. The findings suggested that while the compound was effective against cancer cells, it exhibited minimal toxicity towards normal human cells, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the compound's structure affect its biological activity. Variations in the imidazole and pyrimidine rings have been shown to influence potency and selectivity against different targets .

In Vivo Studies

Preclinical studies involving animal models have demonstrated the compound's potential effectiveness in reducing tumor size and improving survival rates in treated subjects compared to controls .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

(4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H

InChI Key

LKAPXPOKCIPENX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N2C=CN=C2)CN.Cl

Origin of Product

United States

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